1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one
Description
Contextualization as a Bicyclic Ketone-Alcohol Adduct
1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one, with the chemical formula C₁₂H₂₀O₂, is structurally defined as a bicyclic ketone-alcohol adduct. molport.com Its framework consists of two cyclohexane (B81311) rings joined by a single carbon-carbon bond. One ring features a carbonyl group (C=O) at the 2-position, defining it as a cyclohexanone (B45756) moiety. The adjacent ring is attached at its 1'-position and bears a hydroxyl group (-OH), classifying it as a tertiary alcohol.
This compound is the product of the self-condensation of cyclohexanone, a classic example of an aldol (B89426) addition reaction. In this process, one molecule of cyclohexanone acts as a nucleophile (in its enolate form) and attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting product, after protonation, is the ketol adduct, this compound. This reaction is a fundamental transformation in organic chemistry for forming carbon-carbon bonds.
Table 1: Key Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(1-hydroxycyclohexyl)cyclohexan-1-one |
| CAS Number | 28746-99-8 nist.gov |
| Molecular Formula | C₁₂H₂₀O₂ nist.gov |
| Molecular Weight | 196.29 g/mol cymitquimica.comjst.go.jp |
Significance as a Chemical Intermediate in Complex Organic Synthesis
The primary importance of this compound in the field of organic chemistry stems from its role as a valuable chemical intermediate. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl center—allows for a diverse range of subsequent chemical modifications. cymitquimica.com
This dual reactivity makes it a strategic building block for constructing more elaborate molecules. For instance, the compound can undergo dehydration reactions to form α,β-unsaturated ketone derivatives like 2-(1-cyclohexen-1-yl)cyclohexanone. These unsaturated systems are themselves versatile intermediates, often used in Michael additions or as precursors to more complex polycyclic structures such as dodecahydrotriphenylene. Its application is noted in industrial processes, including the production of caprolactam and adipic acid, where it serves as a key intermediate. The ability to use this compound as a scaffold for further synthetic transformations highlights its utility in creating molecules for materials science and potentially for pharmaceutical applications. cymitquimica.com
Structural Features and Inherent Reactivity of the Hydroxyl and Carbonyl Moieties
The chemical behavior of this compound is governed by the distinct properties of its hydroxyl and carbonyl functional groups and their interaction within the bicyclic system.
Hydroxyl Group (-OH):
Nucleophilicity: The oxygen atom of the tertiary hydroxyl group is nucleophilic and can participate in reactions such as etherification or esterification.
Leaving Group: The hydroxyl group is inherently a poor leaving group. However, it can be activated by protonation in acidic conditions or converted into a better leaving group (like a tosylate) to facilitate elimination (dehydration) or substitution reactions. nih.gov
Hydrogen Bonding: The presence of the hydroxyl group allows the molecule to act as a hydrogen bond donor, influencing its physical properties like boiling point and solubility.
Carbonyl Group (C=O):
Electrophilicity: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the site for reactions like reduction (to form a diol), Grignard reactions, and Wittig reactions.
Enolization: The protons on the carbons alpha (adjacent) to the carbonyl group are acidic. In the presence of a base or acid, the ketone can form an enol or enolate, which can then act as a nucleophile in subsequent reactions.
Intramolecular Reactions: The proximity of the hydroxyl and carbonyl groups allows for potential intramolecular reactions. For example, under certain conditions, the hydroxyl group could attack the carbonyl carbon to form a cyclic hemiketal, creating a spirocyclic system. oxfordsciencetrove.com
Table 2: Summary of Functional Group Reactivity
| Functional Group | Type of Reactivity | Potential Reactions |
|---|---|---|
| Hydroxyl (-OH) | Nucleophilic, Poor Leaving Group | Esterification, Etherification, Dehydration (Elimination) |
| Carbonyl (C=O) | Electrophilic, Site for Enolization | Nucleophilic Addition, Reduction, Aldol Condensation, Wittig Reaction |
The interplay between these two functional groups within a relatively rigid bicyclic framework makes this compound a compound with rich and predictable reactivity, solidifying its role as a cornerstone intermediate in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h10,14H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERVJOBGBMEFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2CCCCC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Hydroxy 1,1 Bi Cyclohexan 2 One
Cyclohexanone (B45756) Self-Condensation Pathways
The formation of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one is primarily achieved through the self-condensation of cyclohexanone, a classic aldol (B89426) reaction that can be catalyzed by either acids or bases. nih.govresearchgate.net This reaction involves the formation of a carbon-carbon bond between two cyclohexanone molecules, resulting in the β-hydroxy ketone, which is the title compound. qiboch.com
Acid-Catalyzed Condensation Mechanisms
Under acidic conditions, the self-condensation of cyclohexanone proceeds through a mechanism involving an enol intermediate. The key steps are as follows:
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of a cyclohexanone molecule by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon.
Enol Formation: A second molecule of cyclohexanone acts as a base, removing an alpha-hydrogen to form the corresponding enol tautomer. This enol is the nucleophilic species in the reaction.
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbonyl carbon of the protonated cyclohexanone molecule. This forms a new carbon-carbon bond and a protonated intermediate.
Deprotonation: A base (such as the conjugate base of the acid catalyst or another cyclohexanone molecule) removes a proton from the oxonium ion, regenerating the catalyst and yielding the final aldol product, this compound.
While effective, traditional acid catalysts like sulfuric acid can lead to equipment corrosion and environmental concerns. nih.gov This has driven research into solid acid catalysts.
Base-Catalyzed Condensation Mechanisms
The base-catalyzed mechanism is a cornerstone of aldol chemistry and involves the formation of a resonance-stabilized enolate ion. prepp.in The process, often carried out with bases like sodium hydroxide (B78521), can be summarized in the following steps: youtube.comvedantu.com
Enolate Formation: A base (e.g., hydroxide ion, OH⁻) removes an acidic alpha-hydrogen from a cyclohexanone molecule, creating a nucleophilic enolate ion. vedantu.com
Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of a second, unreacted cyclohexanone molecule. prepp.inyoutube.com This nucleophilic addition results in the formation of an alkoxide intermediate.
Protonation: The alkoxide intermediate is subsequently protonated by a proton source, typically water (formed in the initial deprotonation step or present as a solvent), to yield the neutral aldol addition product, this compound. researchgate.netvedantu.com
This aldol adduct is the primary product formed, which can then undergo in-situ dehydration, especially upon heating, to form an isomeric mixture of α,β-unsaturated ketones, namely 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidenecyclohexanone. researchgate.netresearchgate.net
Catalytic Systems for Enhanced Formation Efficiency
To improve the yield, selectivity, and sustainability of this compound synthesis, significant research has focused on developing advanced catalytic systems. These range from solid heterogeneous catalysts that are easily separable and reusable to highly tunable homogeneous and MOF-based systems. nih.gov
Heterogeneous Catalysis (e.g., Mg-Al Mixed Oxides, Zirconia)
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including simplified product separation and catalyst recycling, which aligns with the principles of green chemistry. nih.gov
Mg-Al Mixed Oxides: Magnesium-aluminum (Mg-Al) mixed oxides, often derived from the calcination of hydrotalcites (a type of layered double hydroxide), are effective solid base catalysts. qiboch.comresearchgate.net Their catalytic activity stems from a high surface area and the presence of basic sites that activate the carbonyl groups of cyclohexanone, facilitating the enolate formation required for the condensation reaction. qiboch.com The basicity of these materials can be tuned by altering the Mg/Al ratio. mdpi.com These catalysts have demonstrated high efficiency in aldol condensation reactions, promoting the formation of C-C bonds under controlled conditions. researchgate.netmdpi.com
Zirconia-Based Catalysts: Zirconia (ZrO₂) and its modified forms, such as sulfated or tungstated zirconia, serve as robust solid acid catalysts. researchgate.netucl.ac.uk These materials possess high thermal and mechanical stability. researchgate.net The introduction of sulfate (B86663) or tungstate (B81510) groups significantly enhances the Lewis and Brønsted acidity of the zirconia surface, which in turn improves its catalytic activity for acid-catalyzed reactions like aldol condensation. ucl.ac.uk These strong acid sites facilitate the formation of the enol intermediate necessary for the condensation of ketones. ucl.ac.uk
| Catalyst Type | Key Features | Role in Cyclohexanone Condensation | References |
|---|---|---|---|
| Mg-Al Mixed Oxides | Solid base catalyst; high surface area; tunable basicity. | Promotes enolate formation via abstraction of α-hydrogen. | qiboch.com, researchgate.net |
| Zirconia (Sulfated/Tungstated) | Solid acid catalyst; high thermal stability; strong Brønsted/Lewis acid sites. | Promotes enol formation via protonation of the carbonyl group. | researchgate.net, ucl.ac.uk |
| Perfluorosulfonic Acid Resin (e.g., HRF5015) | Solid acid catalyst; unique nanoporous structure. | Provides a unique microenvironment that enhances reaction rate and selectivity. | nih.gov |
Homogeneous Catalysis and Metal-Organic Frameworks (MOFs)
Homogeneous Catalysis: Traditional homogeneous catalysts like sodium hydroxide (base) and sulfuric acid (acid) are widely used for cyclohexanone self-condensation. nih.govqiboch.com While effective in achieving high conversion rates, they present challenges such as corrosion, difficulties in separation from the reaction mixture, and waste disposal issues. qiboch.com
Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. rsc.org Their exceptionally high surface areas, tunable pore sizes, and the ability to incorporate specific functional groups make them highly promising catalysts. researchgate.netengineering.org.cn For ketone condensation, MOFs can be engineered to possess either acidic or basic sites. For instance, linker-functionalized Zr-based MOFs like UiO-66 can have acidic groups attached to the organic linkers, enhancing their catalytic activity for the dimerization of cyclohexanone. researchgate.net The well-defined pores of MOFs can also impart shape selectivity, potentially favoring the formation of the desired dimer over trimers and other oligomers. rsc.org Their crystalline structure allows for a detailed understanding of the active sites and reaction mechanisms at a molecular level.
Modern Approaches in Hydroxylation Chemistry Relevant to Analogous Structures
While the primary route to this compound is through aldol condensation, advances in hydroxylation chemistry offer alternative perspectives for synthesizing similar α-hydroxy ketone structures. These modern methods focus on the direct introduction of a hydroxyl group onto a pre-formed carbon skeleton.
One prominent strategy is the asymmetric α-hydroxylation of ketones using molecular oxygen as a clean and economical oxidant. acs.orgresearchgate.net This transformation can be efficiently achieved using phase-transfer catalysis, where a chiral catalyst shuttles the enolate from an aqueous basic phase to an organic phase for oxidation. acs.org This method has proven effective for a wide range of cyclic ketones, producing valuable tertiary α-hydroxy ketones with high enantiopurity. acs.orgresearchgate.net
Other approaches involve the use of different oxidants and catalytic systems. For example, the oxidation of alkyl aryl ketones using Oxone in the presence of a catalytic amount of iodobenzene (B50100) provides an effective route to α-hydroxyalkyl aryl ketones. organic-chemistry.org Additionally, transition-metal-free methods for the 2-hydroxylation of 1,3-dicarbonyl compounds using atmospheric oxygen have been developed, showcasing the trend towards more environmentally benign synthetic protocols. organic-chemistry.org Copper-catalyzed systems have also been explored for the regioselective hydroxylation of C-H bonds adjacent to a ketone, guided by directing groups. nih.gov These innovative hydroxylation techniques highlight the ongoing development of precise and efficient methods for creating α-hydroxy ketone moieties, which are relevant to the synthesis of complex molecules analogous to this compound.
α-Hydroxylation of Carbonyl Compounds via Enolates and Silyl (B83357) Enol Ethers
The introduction of a hydroxyl group at the α-position to a carbonyl function is a fundamental transformation in organic synthesis, providing access to valuable α-hydroxy ketones. These motifs are significant intermediates in the synthesis of complex molecules. A primary strategy to achieve this transformation involves the generation of enolates or silyl enol ethers as key intermediates.
Enolates are typically formed by treating a carbonyl compound with a strong base, which deprotonates the α-carbon. libretexts.org For complete conversion of simple ketones to their enolate conjugate bases, very strong bases with a pKa greater than 25 are required in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF). libretexts.org Commonly used bases include sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA). libretexts.org Once formed, the nucleophilic enolate can react with an electrophilic oxygen source to yield the α-hydroxy carbonyl compound. Various oxidizing agents have been developed for this purpose, including molecular oxygen, often in the presence of a catalyst, and oxaziridines. acs.orgorganic-chemistry.org For instance, enantiomerically pure (camphorsulfonyl)oxaziridine has been used for the asymmetric oxidation of ketone enolate anions. organic-chemistry.org
Silyl enol ethers, which are prepared by reacting a ketone with a silylating agent (e.g., trimethylsilyl (B98337) chloride) and a base, offer an alternative pathway. They are generally more stable and easier to handle than their enolate counterparts. The α-hydroxylation of silyl enol ethers can be achieved using various oxidants. A common method involves epoxidation of the silyl enol ether double bond, typically with a peroxy acid like m-chloroperbenzoic acid (mCPBA), followed by a rearrangement or hydrolysis to furnish the α-hydroxy ketone. organic-chemistry.org This two-step process, known as the Rubottom oxidation, is a reliable method for this transformation. organic-chemistry.org
The choice between an enolate or a silyl enol ether pathway depends on the specific substrate and the desired outcome, particularly concerning stereoselectivity. Asymmetric α-hydroxylation can be achieved by using chiral bases, chiral ligands on metal catalysts, or chiral oxidizing agents. acs.orgscilit.com
Synthetic Strategies for Bicyclic α-Hydroxy Ketones
The synthesis of bicyclic α-hydroxy ketones, such as this compound, leverages general α-hydroxylation principles but requires strategies that can effectively construct the bicyclic core. This compound is a bicyclic ketone-alcohol adduct that can be formed from the self-condensation of cyclohexanone.
A key synthetic route involves an aldol condensation of cyclohexanone under basic conditions (e.g., using hydroxide ions). This reaction first generates an enolate from one molecule of cyclohexanone. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second cyclohexanone molecule. The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone intermediate, [1,1'-bi(cyclohexylidene)]-2-one.
Alternative strategies for creating bicyclic α-hydroxy ketones can involve the catalytic asymmetric dihydroxylation of specific olefin precursors or the use of enzymatic methods, which can offer high stereoselectivity. scilit.comnih.gov For example, biocatalytic routes using enzymes like butanediol (B1596017) dehydrogenase have been reported for producing α-hydroxy ketones. nih.gov
Industrial Production Methods and Process Development
The industrial synthesis is primarily based on the base-catalyzed aldol condensation of cyclohexanone. Cyclohexanone itself is produced industrially on a massive scale, typically through the oxidation of cyclohexane (B81311) or the hydrogenation of phenol. researchgate.net
In a typical industrial process for this compound, cyclohexanone undergoes a self-condensation reaction in the presence of an aqueous sodium hydroxide solution (typically 5–10 wt%). This step is carefully controlled to promote the formation of the dimer. The initially formed β-hydroxy ketone readily dehydrates under the reaction conditions, especially at optimal temperatures between 80–100°C, to yield the unsaturated ketone [1,1'-bi(cyclohexylidene)]-2-one.
The subsequent step is a catalytic hydrogenation. The unsaturated intermediate is hydrogenated over a palladium on carbon (Pd/C) catalyst to produce the final this compound. Process development focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key variables include temperature, pressure, catalyst loading, and reaction time. The two-step process can achieve yields in the range of 65–72%.
Below is a table summarizing typical process parameters for this industrial synthesis:
| Parameter | Value | Stage |
| Reactant | Cyclohexanone | Condensation |
| Catalyst | Aqueous Sodium Hydroxide (5–10 wt%) | Condensation |
| Temperature | 80–100°C | Condensation |
| Intermediate | [1,1'-bi(cyclohexylidene)]-2-one | Hydrogenation |
| Catalyst | 1–3% Palladium on Carbon (Pd/C) | Hydrogenation |
| Catalyst Load | 0.5–1.5 mol% Pd | Hydrogenation |
| Hydrogen Pressure | 3–5 MPa | Hydrogenation |
| Overall Yield | 65–72% | Two-step process |
Chemical Reactivity and Transformative Pathways of 1 Hydroxy 1,1 Bi Cyclohexan 2 One
Dehydration Reactions to Unsaturated Bicyclic Ketones
The presence of a β-hydroxy group relative to the ketone makes 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one susceptible to dehydration, leading to the formation of α,β-unsaturated ketones. This elimination of water is a common and crucial step in the aldol (B89426) condensation pathway, often driven by the formation of a stable, conjugated system. libretexts.org
Under acidic conditions, the dehydration of this compound proceeds through an E1 elimination mechanism. jove.comjove.com The reaction is initiated by the protonation of the tertiary hydroxyl group by an acid catalyst. This step converts the poor leaving group (-OH) into a good leaving group (-OH2+). ntu.edu.sg Subsequently, the departure of a neutral water molecule results in the formation of a tertiary carbocation intermediate. This carbocation is stabilized by the adjacent cyclohexyl ring. The final step involves the abstraction of a proton from the α-carbon (the carbon adjacent to the carbonyl group) by a base (such as water or the conjugate base of the acid catalyst). libretexts.orgjove.com This deprotonation leads to the formation of a carbon-carbon double bond conjugated with the carbonyl group, yielding the final enone product and regenerating the acid catalyst. libretexts.org
The principal product of the acid-catalyzed dehydration of this compound is the thermodynamically stable α,β-unsaturated ketone, [1,1'-bi(cyclohexan)]-1'-en-2-one. The formation of the conjugated system provides the driving force for the reaction. Depending on the reaction conditions, isomeric products where the double bond is in a different position may also form, although the conjugated isomer is typically favored.
| Starting Material | Reaction Condition | Major Product |
| This compound | Acidic (H+) | [1,1'-bi(cyclohexan)]-1'-en-2-one |
While the primary transformation leads to an enone, more severe conditions, such as higher temperatures or stronger acids, could potentially lead to further reactions. However, the formation of dienones directly from this compound is less commonly reported compared to the stable conjugated enone.
Subsequent Hydrogenation of Unsaturated Derivatives
The unsaturated products derived from the dehydration of this compound can be readily converted to their saturated counterparts through hydrogenation. This process is crucial for producing saturated bicyclic ketones, which have applications in various industrial syntheses.
The reduction of α,β-unsaturated ketones like [1,1'-bi(cyclohexan)]-1'-en-2-one is typically achieved through catalytic hydrogenation. This reaction involves the addition of hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst. tcichemicals.com Common heterogeneous catalysts for this transformation include platinum group metals such as palladium, platinum, and rhodium, often supported on carbon (e.g., Pd/C). youtube.com
Specific research has shown that the hydrogenation of [1,1'-bi(cyclohexan)]-1'-en-2-one over a 1% Pd/OTS-HY catalyst at a hydrogen pressure of 3.4 MPa successfully yields the saturated analog, [1,1'-bi(cyclohexan)]-2-one. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the selectivity of the reduction, for instance, reducing the double bond without affecting the carbonyl group. tcichemicals.com
| Unsaturated Substrate | Catalyst | Conditions | Saturated Product |
| [1,1'-bi(cyclohexan)]-1'-en-2-one | 1% Pd/OTS-HY | 3.4 MPa H₂ | [1,1'-bi(cyclohexan)]-2-one |
| α,β-Unsaturated Ketones | Pd/C, PtO₂, Rh/C | H₂, elevated pressure | Saturated Ketones |
Role as an Intermediate in Aldol Condensation Reactions
In the first step, under basic or acidic catalysis, an enol or enolate of one cyclohexanone (B45756) molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule. youtube.comyoutube.com This nucleophilic addition results in the formation of a new carbon-carbon bond and, after protonation, yields the β-hydroxy ketone, which is this compound. ncert.nic.in This molecule is the "aldol addition" product.
This intermediate is often not isolated during the condensation reaction, especially when heated. libretexts.orgdoubtnut.com It readily undergoes the dehydration reaction described in section 3.1 to form the final α,β-unsaturated ketone, which is the "aldol condensation" product. qiboch.com Therefore, this compound represents a key, albeit sometimes transient, species on the reaction pathway from cyclohexanone to its condensation product.
Oxidative and Reductive Transformations of Functionalities
The two functional groups of this compound—the ketone and the tertiary alcohol—can undergo independent oxidative and reductive transformations. cymitquimica.com
Reductive Transformations: Both the ketone and hydroxyl groups can be targeted by reducing agents. The selective reduction of the ketone group in the presence of the hydroxyl group, or the reduction of both, can lead to valuable 1,3-diol products. The stereochemical outcome of such reductions is often of significant interest. Diastereoselective reductions of β-hydroxy ketones to syn-1,3-diols can be achieved using reagents like catecholborane or through chelation-controlled hydride delivery. youtube.comacs.org In these methods, a reagent (e.g., a boron-based Lewis acid) coordinates to both the hydroxyl and keto groups, forming a cyclic intermediate. This complex then directs the hydride attack from a reducing agent (e.g., a borohydride) to a specific face of the carbonyl, leading to high stereoselectivity. youtube.com Such a transformation on this compound would yield [1,1'-bi(cyclohexan)]-1',2-diol.
| Transformation | Reagent/Catalyst | Expected Product |
| Oxidation | NaOCl / TEMPO derivative | [1,1'-bi(cyclohexan)]-1,2'-dione |
| Reduction | Catecholborane / Lewis Acid + Hydride Source | [1,1'-bi(cyclohexan)]-1',2-diol |
Oxidation Pathways of the Hydroxyl Group
The tertiary nature of the hydroxyl group in this compound renders it resistant to direct oxidation without cleavage of carbon-carbon bonds. Specific research on the oxidation of this particular molecule is limited; however, insights can be drawn from studies on the structurally related α-hydroxy ketone, 2-hydroxycyclohexanone.
The oxidation of 2-hydroxycyclohexanone is a complex process that can lead to the cleavage of the cyclohexane (B81311) ring. researchgate.net Studies show that its oxidation products include adipic acid and adipic anhydride, indicating a breakdown of the cyclic structure. researchgate.net The reaction proceeds through intermediates such as 2-hydroperoxycyclohexanone, which can further decompose to yield cyclohexane-1,2-dione and other ring-opened products. researchgate.net The use of catalysts, such as chromium naphthenate, can influence the reaction course, promoting the conversion through 2-hydroxycyclohexanone. osti.gov
Applying these observations to this compound, it can be inferred that mild oxidizing agents would likely not affect the tertiary alcohol. Forceful oxidation, however, would be expected to cleave the C1-C1' bond connecting the two rings, leading to the degradation of the bicyclic system into smaller, linear dicarboxylic acids or their derivatives.
| Reactant (Model Compound) | Oxidizing Conditions | Major Products | Reference |
|---|---|---|---|
| 2-Hydroxycyclohexanone | Liquid-phase oxidation | Adipic acid, Adipic anhydride | researchgate.net |
| 2-Hydroxycyclohexanone | Liquid-phase oxidation | 2-Hydroperoxycyclohexanone, Cyclohexane-1,2-dione | researchgate.net |
| 2-Hydroxycyclohexanone | Oxidation in the presence of Chromium naphthenate | Predominant conversion through 2-hydroxycyclohexanone pathway | osti.gov |
Reduction Pathways of the Carbonyl Group
The carbonyl group of this compound is readily reduced to a secondary alcohol using common hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). This reduction transforms the β-hydroxy ketone into a [1,1'-bi(cyclohexan)]-1',2-diol.
The reduction introduces a new stereocenter at the C2 position, leading to the formation of diastereomeric diols. The stereochemical outcome of the reaction is governed by the direction of the nucleophilic hydride attack on the carbonyl carbon. In substituted cyclohexanones, the hydride can attack from either the axial or equatorial face. The direction of attack is influenced by steric hindrance. Given the bulky 1'-hydroxycyclohexyl substituent at the C2 position, the hydride is expected to attack from the less sterically hindered face of the carbonyl group. Studies on the reduction of 2-methylcyclohexanone (B44802) with NaBH₄ show a strong preference for the formation of the trans isomer, where the incoming hydride and the existing methyl group are on opposite sides of the ring. odinity.com A similar diastereoselectivity would be anticipated for the reduction of this compound.
| Reactant | Reducing Agent | Product | Key Considerations | Reference |
|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | [1,1'-bi(cyclohexan)]-1',2-diol | Formation of diastereomers; stereoselectivity is determined by steric hindrance from the C2 substituent. | odinity.com |
Comparative Reactivity Studies with Non-Hydroxylated Bicyclic Analogs (e.g., [1,1′-bi(cyclohexylidene)]-2-one)
A meaningful comparison of reactivity can be made between this compound (a β-hydroxy ketone) and its non-hydroxylated analog, [1,1′-bi(cyclohexylidene)]-2-one. The latter is an α,β-unsaturated ketone, and this structural difference leads to fundamentally different chemical reactivity. google.compatsnap.com
This compound undergoes typical reactions of alcohols and ketones independently. Under acidic or basic conditions, it can undergo dehydration to form the more stable, conjugated α,β-unsaturated ketone, thereby providing a direct chemical link to its analog. google.com
In contrast, the reactivity of [1,1′-bi(cyclohexylidene)]-2-one is dominated by its conjugated system. It is susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition (Michael addition) at the β-carbon of the exocyclic double bond. google.compatsnap.com This dual reactivity is absent in the saturated β-hydroxy ketone.
Catalytic hydrogenation further highlights these differences. The hydrogenation of this compound is limited to the reduction of the carbonyl group to form the diol. For [1,1′-bi(cyclohexylidene)]-2-one, hydrogenation can be performed selectively. Under certain conditions, only the carbon-carbon double bond is reduced to yield [1,1'-bi(cyclohexan)]-2-one. researchgate.net More vigorous conditions will reduce both the double bond and the carbonyl group to yield the corresponding saturated alcohol. princeton.edu
| Feature | This compound | [1,1′-bi(cyclohexylidene)]-2-one | Reference |
|---|---|---|---|
| Compound Class | β-Hydroxy Ketone | α,β-Unsaturated Ketone | google.com |
| Key Reactive Sites | Hydroxyl (-OH) group, Carbonyl (C=O) group | Carbonyl (C=O) group, Conjugated C=C bond (electrophilic β-carbon) | patsnap.com |
| Reaction with Nucleophiles | Standard 1,2-addition to carbonyl | 1,2-addition to carbonyl and/or 1,4-conjugate addition | patsnap.com |
| Catalytic Hydrogenation | Reduction of C=O to C-OH | Selective reduction of C=C or reduction of both C=C and C=O | researchgate.net |
| Reaction under Acid/Base | Dehydration to form the α,β-unsaturated analog | Generally stable, may undergo polymerization or further condensation |
Computational and Theoretical Studies on 1 Hydroxy 1,1 Bi Cyclohexan 2 One
Quantum Chemical Calculations for Conformational Analysis and Stability
The three-dimensional structure of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one is complex, featuring two interconnected cyclohexane (B81311) rings that can adopt various spatial arrangements known as conformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and determine their relative stabilities.
The fundamental conformational preference for a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. It is computationally confirmed that both six-membered rings in this compound adopt a chair conformation. The key structural variables then become the relative orientation of the two rings and the axial or equatorial positions of the substituents on each ring—specifically, the C-C bond connecting the rings and the hydroxyl group.
Computational studies focus on calculating the single-point energies of these different conformers. The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. These calculations account for steric hindrance, such as 1,3-diaxial interactions, and stabilizing electronic effects, like intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. X-ray crystallography has confirmed the presence of this intramolecular hydrogen bond, which significantly contributes to the stability of the preferred conformer. researchgate.net
The stability of different potential conformers can be computationally evaluated to determine the most energetically favorable structure. The relative energies dictate the equilibrium population of each conformer.
| Conformer Feature | Description | Predicted Relative Stability | Key Computational Insight |
|---|---|---|---|
| Ring Conformation | Both cyclohexane rings are in chair conformations. | High (avoids significant ring strain) | Energy minimization calculations confirm the chair form is the ground-state conformation for both rings. |
| Intramolecular H-Bond | The hydroxyl proton forms a hydrogen bond with the carbonyl oxygen. | High (provides significant stabilization) | DFT calculations can quantify the energy of this interaction, showing it to be a major factor in stabilizing the molecule's geometry. |
| Axial vs. Equatorial Substituents | The bulky cyclohexyl group on the ketone-bearing ring prefers an equatorial position to avoid steric clashes. | Equatorial is more stable | Calculations of conformers with axial vs. equatorial groups reveal a significant energy penalty for the axial conformer due to 1,3-diaxial interactions. |
Elucidation of Reaction Mechanisms via Transition State Modeling
This compound is a key intermediate in the self-condensation of cyclohexanone (B45756). This reaction involves two main stages: the initial aldol (B89426) addition to form the hydroxyl ketone, followed by a dehydration step to yield an α,β-unsaturated ketone. acs.org Transition state modeling is a computational technique used to map the energy profile of these reaction pathways, identify the structure of high-energy transition states, and calculate activation energy barriers.
By modeling the reaction coordinates, researchers can elucidate the step-by-step mechanism. For the base-catalyzed dehydration, this would involve modeling the abstraction of an alpha-proton by a base, the formation of an enolate intermediate, and the subsequent expulsion of the hydroxide (B78521) ion. For the acid-catalyzed pathway, the model would show the protonation of the hydroxyl group, its departure as a water molecule to form a carbocation, and a final deprotonation to form the double bond.
| Reaction Step | Description | Computational Goal | Significance of Finding |
|---|---|---|---|
| Aldol Addition | A cyclohexanone enolate attacks the carbonyl carbon of a second cyclohexanone molecule. | Model the transition state of the C-C bond formation to calculate the activation barrier. | Understand the kinetics of the initial adduct formation. |
| Proton Transfer | The resulting alkoxide is protonated to form this compound. | Confirm the energetic favorability of this step. | Verify the stability of the intermediate product. |
| Dehydration (Rate-Limiting) | Elimination of a water molecule to form the α,β-unsaturated product. | Locate the transition state for water elimination and calculate its energy. | Identify the kinetic bottleneck of the condensation reaction and understand factors (catalyst, temperature) that influence it. |
Theoretical Predictions of Thermodynamic Properties
Theoretical calculations are essential for predicting the thermodynamic properties of this compound, which are crucial for process design and optimization. Using methods like statistical mechanics on the basis of molecular parameters obtained from quantum chemical calculations (such as vibrational frequencies and rotational constants), it is possible to determine properties for the ideal gas state over a wide range of temperatures. researchgate.net
These computational approaches can predict key thermodynamic values, including standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). researchgate.net The results from these theoretical predictions can be benchmarked against experimental data obtained from techniques like calorimetry and vapor pressure measurements. For instance, experimental measurements have determined the heat capacity and enthalpy of fusion for this compound. nist.gov Such combined experimental and theoretical studies provide a comprehensive thermodynamic profile of the molecule. researchgate.net
| Thermodynamic Property | Temperature Range (K) | Method | Significance |
|---|---|---|---|
| Heat Capacity (Liquid) | 306.8 – 370.0 | Experimental | Essential for heat transfer calculations in industrial processes. |
| Enthalpy of Fusion (ΔfusH) | 5.0 - 310.0 | Experimental | Defines the energy required for the solid-to-liquid phase transition. nist.gov |
| Enthalpy of Vaporization (ΔvapH) | 287.9 - 351.5 | Experimental & Theoretical | Determines the energy needed for vaporization, crucial for distillation processes. researchgate.net |
| Ideal Gas Properties (Cp, S°, H°) | 50 - 1000 | Statistical Mechanics Calculations | Provides fundamental data for modeling gas-phase reactions and equilibria. researchgate.net |
Analysis of Orbital Interactions and Electronic Structure Influencing Reactivity
The chemical reactivity of this compound is governed by its electronic structure. Computational methods are used to analyze the distribution of electrons and the nature of the molecular orbitals, which provides a detailed picture of the molecule's reactive sites.
Frontier Molecular Orbital (FMO) theory is a key concept applied here. wikipedia.org It posits that a molecule's reactivity is primarily determined by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO: This orbital is the highest-energy orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atoms of the hydroxyl and carbonyl groups. This makes these sites susceptible to attack by electrophiles (e.g., protonation).
The LUMO: This is the lowest-energy orbital that is empty and can act as an electron acceptor. The LUMO is predominantly localized on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. This makes the carbonyl carbon the primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter calculated to predict the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, analyses such as Natural Bond Orbital (NBO) calculations can reveal important details about charge distribution, delocalization of electron density through hyperconjugation, and the nature of the intramolecular hydrogen bond. These insights help explain the molecule's stereoelectronic properties and its behavior in chemical reactions. researchgate.net
| Electronic Feature | Location on Molecule | Computational Analysis Method | Implication for Reactivity |
|---|---|---|---|
| HOMO | Primarily on the oxygen lone pairs (hydroxyl and carbonyl). | FMO Theory | Site of electrophilic attack and protonation. Governs nucleophilicity. |
| LUMO | Primarily on the π* orbital of the carbonyl group (C=O). | FMO Theory | Site of nucleophilic attack. Governs electrophilicity. |
| HOMO-LUMO Gap | Entire molecule | DFT Energy Calculations | Indicates chemical stability and kinetic reactivity; a smaller gap suggests higher reactivity. |
| Atomic Charges | Carbonyl carbon (δ+), Oxygen atoms (δ-) | NBO/Mulliken Population Analysis | Highlights electrostatic potential, guiding polar reactions. The positive charge on the carbonyl carbon attracts nucleophiles. |
Applications in Advanced Organic Synthesis and Chemical Industries
Building Block for Complex Polycyclic Structures (e.g., Dodecahydrotriphenylene)
A significant application of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one is its role as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons. The compound can undergo a controlled dehydration reaction, typically under acidic conditions, to yield unsaturated derivatives. These derivatives, such as 2-(1-cyclohexen-1-yl)cyclohexanone and 2-cyclohexylidencyclohexanone, are key intermediates that can subsequently be used to construct more elaborate molecular architectures. One notable example is the synthesis of dodecahydrotriphenylene, a saturated polycyclic structure, where the unsaturated derivatives of this compound serve as foundational synthons.
Table 1: Transformation to Polycyclic Precursors
| Starting Material | Reaction | Key Intermediate | Subsequent Product |
|---|
Intermediacy in Catalytic Systems for Biomass Upgrading via C–C Coupling
In the field of sustainable chemistry, this compound is an important intermediate in the catalytic upgrading of biomass. Biomass-derived molecules can be converted into valuable platform chemicals like cyclohexanone (B45756). The subsequent C–C coupling of these cyclohexanone derivatives is a critical step in producing biofuels and other value-added chemicals. nrel.gov this compound emerges as an intermediate during the acid-catalyzed aldol (B89426) condensation of cyclohexanone. This reaction pathway is fundamental to strategies aimed at increasing the carbon chain length of biomass-derived feedstocks, transforming them into compounds suitable for use as liquid hydrocarbon fuels. researchgate.netnsf.gov The process involves the formation of a new carbon-carbon bond, effectively coupling two smaller molecules into a larger, more energy-dense structure.
Precursor in the Synthesis of Diverse Organic Intermediates
The dual functionality of this compound makes it a valuable precursor for a wide range of organic intermediates. cymitquimica.com Its hydroxyl and ketone groups can be selectively targeted to undergo various chemical transformations.
Oxidation: The secondary alcohol group can be oxidized to yield a corresponding diketone, while more vigorous oxidation can cleave the carbon-carbon bond to produce dicarboxylic acids like adipic acid, a crucial industrial monomer.
Reduction: The ketone functional group can be selectively reduced to a hydroxyl group, forming the corresponding diol. This transformation opens pathways to polyesters and other specialty chemicals.
Dehydration: As mentioned previously, acid-catalyzed dehydration leads to the formation of α,β-unsaturated ketones, which are versatile intermediates in their own right, capable of undergoing Michael additions and other conjugate reactions.
These transformations highlight the compound's utility as a starting material for creating a diverse library of molecules for further synthesis. cymitquimica.com
Table 2: Synthetic Transformations
| Reaction Type | Reagent Examples | Product Functional Group |
|---|---|---|
| Oxidation | Chromium trioxide, Potassium permanganate | Ketone, Carboxylic acid |
| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Alcohol (Diol) |
Role as a Raw Material in Polymer and Resin Production
This compound is a critical intermediate in industrial processes that produce monomers for major polymers like nylon. Specifically, it is formed during the self-condensation of cyclohexanone, a key starting material in the production of both adipic acid and caprolactam.
Adipic Acid: This dicarboxylic acid is a primary component, along with hexamethylenediamine, in the synthesis of Nylon 6,6. The formation of this compound is an integral part of the reaction milieu from which adipic acid is ultimately derived.
Caprolactam: This lactam is the monomer for Nylon 6. ucm.es The industrial production of caprolactam heavily relies on cyclohexanone, which is first converted to cyclohexanone oxime and then undergoes a Beckmann rearrangement. ucm.eschemcess.com The formation of the dimer this compound from the cyclohexanone starting material is a known and monitored reaction in this large-scale industrial process.
Its presence and reactions are therefore of significant interest in optimizing the manufacturing of these essential polymer precursors.
Design and Synthesis of Derivatives for Structure-Reactivity Investigations
The inherent structure of this compound provides a valuable scaffold for conducting structure-reactivity investigations. The presence of the hydroxyl group enhances its polarity and capacity for hydrogen-bonding interactions when compared to its non-hydroxylated analogs. Researchers can synthesize a variety of derivatives to probe how molecular structure influences chemical behavior.
For instance, the hydroxyl group can be esterified or etherified, while the ketone can be converted into an oxime or hydrazone. By systematically modifying these functional groups, chemists can study the effects on reaction rates, conformational preferences, and potential biological activity. mdpi.com These studies are crucial for developing new catalysts, understanding reaction mechanisms, and designing molecules with specific, tailored properties for applications in materials science and medicinal chemistry. cymitquimica.commdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(1-cyclohexen-1-yl)cyclohexanone |
| 2-cyclohexylidencyclohexanone |
| Adipic acid |
| Caprolactam |
| Cyclohexanone |
| Cyclohexanone oxime |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one relies on the self-condensation of cyclohexanone (B45756), which can be catalyzed by acids or bases. While effective, research is moving towards more sustainable and innovative methods.
Emerging methodologies include:
Biocatalytic Hydroxylation: The use of engineered enzymes, such as cytochrome P450 (CYP153A), presents a green alternative. These enzymes can introduce the 1'-hydroxyl group with exceptional regioselectivity (99%). The development of co-factor recycling systems is crucial for enabling preparative-scale synthesis, making this a promising route for sustainable production.
Electrochemical Synthesis: Paired electrolysis offers a catalyst-free approach to mediate the coupling of ketones. This method can achieve respectable yields (around 60%) without the need for exogenous catalysts, reducing waste and simplifying purification.
Use of Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts like NaOH or KOH, such as corrosion and separation issues, solid heterogeneous catalysts are being explored. researchgate.net Materials like Mg/Al mixed oxides derived from hydrotalcite offer high surface area and basic sites, are easily separable, and can be reused, aligning with the principles of green chemistry. researchgate.net
These novel routes represent a shift towards more environmentally benign and efficient production methods for this important chemical intermediate.
Exploration of Advanced Catalytic Systems for Improved Efficiency and Selectivity
Achieving high efficiency and stereoselectivity is a primary goal in the synthesis of this compound and its derivatives. Research into advanced catalytic systems is central to this effort.
Key areas of catalytic exploration include:
Highly Selective Resin Catalysts: Perfluorosulfonic acid resins, such as HRF5015, have demonstrated exceptional performance in the self-condensation of cyclohexanone. royalsocietypublishing.orgnih.gov These catalysts can operate under mild conditions and achieve nearly 100% selectivity for the dimer product, minimizing the formation of trimers and other byproducts that complicate purification. royalsocietypublishing.orgnih.govwikimedia.org The unique nanopore structure of such resins is believed to be a key factor in their high selectivity. royalsocietypublishing.orgnih.gov
Asymmetric Catalysis: For applications requiring specific stereoisomers, chiral catalysts are essential. Chiral Ru(II)-BINAP complexes have been successfully used to catalyze the asymmetric hydrogenation of the precursor, [1,1'-bi(cyclohexylidene)]-2-one, achieving high enantioselectivity (95% ee). However, yields can be moderate due to competing side reactions, indicating a need for further catalyst optimization.
Organocatalysis: The initial aldol (B89426) reaction can be controlled using bifunctional organocatalysts. These small organic molecules can facilitate direct aldol reactions of cyclohexanone with high diastereo- and enantioselectivities, offering a metal-free method to control the formation of the carbon-carbon bond. royalsocietypublishing.org
The table below summarizes the performance of different catalytic systems in reactions relevant to the synthesis of this compound.
| Catalyst Type | Reaction Step | Key Advantage(s) | Reported Selectivity/Yield |
| Perfluorosulfonic Acid Resin (HRF5015) | Cyclohexanone Self-Condensation | High selectivity for dimer, mild conditions, reusable | ~100% dimer selectivity |
| Chiral Ru(II)-BINAP complexes | Asymmetric Hydrogenation of Enone | High enantioselectivity | 95% ee |
| Engineered Cytochrome P450 | Biocatalytic Hydroxylation | High regioselectivity, sustainable | 99% regioselectivity |
| Bifunctional Organocatalysts | Aldol Reaction of Cyclohexanone | High diastereo- and enantioselectivity | High (specific values vary) |
Data compiled from multiple sources. royalsocietypublishing.org
In-depth Mechanistic Studies of Transformation Pathways
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The formation of this compound occurs via an aldol condensation pathway.
The accepted mechanism under basic conditions involves several key steps:
Enolate Formation: A base, such as a hydroxide (B78521) ion (OH⁻), abstracts an acidic alpha-hydrogen from a cyclohexanone molecule. This deprotonation results in the formation of a resonance-stabilized enolate ion, which is the key nucleophilic intermediate. mdpi.comnih.gov
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule. mdpi.com This step forms a new carbon-carbon bond and results in an alkoxide intermediate. nih.gov
Protonation: The alkoxide intermediate is subsequently protonated, typically by a water molecule, to yield the final β-hydroxy ketone product, which is this compound. nih.gov
Under acidic conditions or with heating, this compound can undergo a subsequent dehydration (elimination of a water molecule) to form the more stable α,β-unsaturated ketone, [1,1'-bi(cyclohexan)]-1'-en-2-one. nih.gov In-situ spectroscopic studies, such as diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), can provide valuable insights into the stability of reaction intermediates on catalyst surfaces, aiding in the elucidation of the precise reaction pathway. royalsocietypublishing.orgnih.gov
Synthesis and Academic Utility of Structurally Modified Analogs
The structural backbone of this compound serves as a scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. researchgate.net The presence of both hydroxyl and ketone functional groups provides reactive sites for further chemical modification.
Academic research in this area focuses on:
Structure-Activity Relationship (SAR) Studies: Modifications to the cyclohexane (B81311) rings, such as the introduction of various substituents, can significantly alter the biological activity of the resulting molecule. Research on related cyclohexane-1,3-dione derivatives has shown that such modifications are critical for developing compounds with potential antibacterial or anti-inflammatory properties. nih.govmdpi.com Synthesizing a library of analogs of this compound would allow for systematic exploration of its SAR.
Development of Novel Bioactive Agents: The cyclohexane moiety is a structural fragment in many natural and synthetic compounds with therapeutic properties. mdpi.com For instance, certain cyclohexene (B86901) derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. nih.gov By creating analogs of this compound, researchers can explore new chemical space in the search for novel therapeutic agents.
Precursors for Complex Molecules: The dehydration product, 2-(1-cyclohexen-1-yl)cyclohexanone, is a precursor to more complex polycyclic structures like dodecahydrotriphenylene. Modifying the initial dimer structure could provide access to a wider range of novel polycyclic systems for academic study.
Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)
The integration of modern technologies like flow chemistry and automated synthesis offers significant advantages over traditional batch processing for the production of this compound.
Flow Chemistry: Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer compared to batch reactors. This enhanced control allows for reactions to be conducted safely at higher temperatures and pressures, drastically reducing reaction times. For the synthesis of this compound, full conversion has been achieved in as little as 15 minutes in a microreactor system with an 80% isolated yield. Flow chemistry also enhances safety, especially when dealing with unstable intermediates, and facilitates easier scale-up from laboratory to industrial production. cymitquimica.com
Automated Synthesis: Automation, when coupled with flow chemistry, can create highly efficient systems for chemical synthesis. cymitquimica.comchemicalbook.com These systems can perform multi-step syntheses, in-line purification, and real-time analysis, which accelerates the research and development process. cymitquimica.com For a compound like this compound, an automated platform could be used for rapid screening of various catalysts and reaction conditions to quickly identify the optimal parameters for yield and selectivity. This approach significantly reduces manual labor and improves the reproducibility of synthetic methods. cymitquimica.com
The economic and efficiency benefits of integrating these technologies are notable, as shown in the comparative analysis below.
| Parameter | Batch Process | Flow Process |
| Reaction Time | Several hours | ~15 minutes |
| Isolated Yield | Variable | 80% |
| Payback Period | 4.2 years | 3.1 years |
| Byproduct Recycling | Complex | Simplified, improves atom economy to 91% |
Data based on a process analysis for the synthesis of this compound.
Q & A
Basic: What synthetic routes are available for preparing 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one?
The compound is synthesized via aldol condensation of cyclohexanone under basic conditions (e.g., hydroxide ions), forming [1,1′-bi(cyclohexylidene)]-2-one as an intermediate. Subsequent hydroxylation or selective reduction steps introduce the hydroxyl group. For example:
- Step 1 : Aldol condensation of cyclohexanone yields the bicyclic ketone intermediate .
- Step 2 : Hydroxylation via catalytic hydrogenation or enzymatic methods (e.g., cytochrome P450 mimics) introduces the hydroxyl group .
Key variables : pH, temperature, and choice of catalyst influence regioselectivity and yield.
Basic: How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify hydroxyl (-OH) and ketone (C=O) groups. Coupling patterns reveal bicyclic geometry .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHO) and isotopic distribution .
- X-ray crystallography : Resolves stereochemistry in crystalline samples .
Intermediate: What reaction mechanisms govern its formation and reactivity?
- Aldol condensation : Cyclohexanone undergoes deprotonation to form an enolate, which attacks another carbonyl group, followed by dehydration .
- Hydroxylation : Radical-mediated or enzymatic pathways introduce the hydroxyl group, with stereochemical outcomes dependent on reaction conditions .
Contradictions : Molecular formula discrepancies in related compounds (e.g., [1,1’-Bicyclohexyl]-2-one lacks the hydroxyl group, CHO vs. CHO) necessitate careful characterization to avoid misassignment .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives?
Chiral catalysts (e.g., organocatalysts or transition-metal complexes) enable asymmetric induction:
- Organocatalysts : Proline derivatives promote enantioselective aldol reactions .
- Metal-ligand systems : Ru or Ir complexes with chiral phosphines control stereochemistry during hydroxylation .
Optimization : Reaction kinetics (e.g., Eyring plots) and computational modeling (DFT) predict optimal conditions for enantiomeric excess (ee) .
Advanced: How do steric effects influence its reactivity in ring-opening reactions?
The bicyclic framework imposes steric hindrance, affecting nucleophilic attack:
- Kinetic studies : Substituent size (e.g., methyl vs. ethyl groups) alters activation energy for ring-opening .
- Computational analysis : Molecular dynamics simulations reveal transition-state geometries and steric clashes .
Intermediate: What safety protocols are critical for handling this compound?
- Ventilation : Use fume hoods to mitigate inhalation risks (cyclohexane derivatives are volatile) .
- PPE : Gloves and goggles prevent dermal/ocular exposure.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
Advanced: How is this compound utilized in asymmetric catalysis or materials science?
- Chiral building block : Synthesize ligands for asymmetric hydrogenation (e.g., BINOL derivatives) .
- Polymer precursors : Its rigid bicyclic structure enhances thermal stability in polyesters or polyamides .
Basic: What analytical techniques differentiate it from structurally similar compounds?
- Chromatography : HPLC with chiral columns resolves enantiomers .
- IR spectroscopy : O-H stretching (~3200 cm) and C=O (~1700 cm) bands distinguish it from non-hydroxylated analogs .
Advanced: What computational tools model its interaction with biological targets?
- Docking studies : AutoDock Vina predicts binding affinity to enzymes (e.g., cyclooxygenase) .
- MD simulations : GROMACS assesses stability in lipid bilayers for drug delivery applications .
Intermediate: How are conflicting spectral data resolved in its characterization?
- Cross-validation : Compare NMR data with DFT-predicted chemical shifts .
- Isotopic labeling : O tracing clarifies hydroxyl group origin in MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
